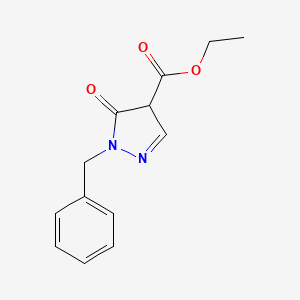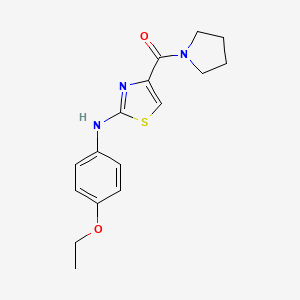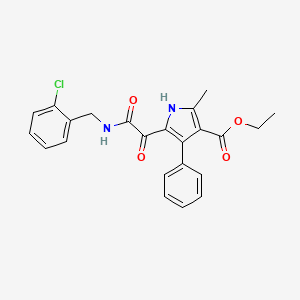
4-Aminoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminoheptanoic acid is a non-proteinogenic amino acid that is also known as aminocaproic acid. It is an organic compound that has a molecular formula of C6H13NO2. It is used in various scientific research applications due to its unique properties.
科学的研究の応用
Enzyme Interaction and Inhibition
4-Aminoheptanoic acid and its analogues have been studied for their interactions with various enzymes. For instance, 4-Aminohex-5-ynoic acid, a related compound, inhibits bacterial glutamic acid decarboxylase in a stereospecific and irreversible manner. This inhibition involves the generation of a reactive alkylating agent in the enzyme's active site (Jung et al., 1978). Additionally, enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase, such as 4-aminohex-5-ynoic acid, have demonstrated mechanistic features of the inhibition of ornithine aminotransferase, with correlations to in vivo activity (Jung & Seiler, 1978).
Synthesis and Structural Studies
Research has also been conducted on the synthesis of various amino acids related to 4-aminoheptanoic acid. For example, enantiopure derivatives of 4-amino-5-hydroxyheptanoic acid have been prepared from L-glutamic acid. These derivatives have applications in chemical synthesis, particularly in creating specific amino acid configurations (Andrés et al., 2003). Similarly, the synthesis of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), a component of perthamides C and D, has been reported, contributing to the understanding of the structure of these compounds (Sepe et al., 2010).
Bioplastic Production
In the field of bioplastics, 4-aminoheptanoic acid and its variants have been explored as potential monomers. A study showed the artificial construction of a carbon-chain-extension cycle in Escherichia coli for the production of nonnatural straight-chain amino acids, including 7-aminoheptanoate. This approach is significant for the synthesis of polymeric bioplastics (Cheng et al., 2019).
Diffusion Coefficients Study
Research on the binary diffusion coefficients of aqueous solutions of straight-chain amino acids, including 7-aminoheptanoic acid, has been conducted. This study provides insights into the effect of amino and carboxylic acid groups' position on the values of diffusion coefficients, which is crucial in understanding the physical properties of these amino acids (Yui et al., 2013).
特性
IUPAC Name |
4-aminoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-6(8)4-5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSZVAMHOHOBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoheptanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2964447.png)






![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)
